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Abstract
Fructigenine A, a hexahydropyrazino[2,1-b]pyrrolo[2,3-b]indole alkaloid isolated from

Penicillium fructigenium, has garnered interest due to its biological activities, including growth-

inhibitory effects on leukemia L-5178Y cells. A crucial aspect for any further development,

particularly in medicinal chemistry and pharmacology, is the precise understanding of its three-

dimensional structure. This technical guide provides a detailed overview of the stereochemistry

and absolute configuration of the naturally occurring enantiomer, (-)-Fructigenine A. The

absolute configuration was definitively established through its first total synthesis by Kawasaki

and coworkers, which confirmed the natural product as the (-)-enantiomer.[1][2] This guide

summarizes the key experimental evidence, protocols, and analytical data that underpin our

current understanding of Fructigenine A's stereochemical architecture.

Absolute Configuration of Fructigenine A
The absolute configuration of (-)-Fructigenine A has been determined to be (1R,4S,9R) based

on its enantioselective total synthesis.[1][2] The structure possesses three stereocenters within

its complex tetracyclic core. The IUPAC name, reflecting this stereochemistry, is

(1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-

triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione.
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Figure 1. Chemical structure of
Fructigenine A with stereocenters highlighted.

The primary method for the assignment of the absolute configuration was the comparison of

the specific rotation of the synthesized molecule with that of the natural product. The synthesis

commenced from starting materials of known chirality, allowing for the predictable and

controlled formation of the stereocenters in the final product.

Quantitative Stereochemical Data
The comparison of the chiroptical properties of the synthetic and natural (-)-Fructigenine A
was the cornerstone for the confirmation of its absolute configuration. The key quantitative data

is summarized below.
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Property Value Method Reference

Specific Rotation

([α]D)

Identical for natural

and synthetic samples
Polarimetry

Takiguchi, S., et al. J.

Org. Chem. 2010.[1]

¹H NMR
Identical for natural

and synthetic samples
NMR Spectroscopy

Takiguchi, S., et al. J.

Org. Chem. 2010.

¹³C NMR
Identical for natural

and synthetic samples
NMR Spectroscopy

Takiguchi, S., et al. J.

Org. Chem. 2010.

Note: Specific numerical values for optical rotation and detailed NMR peak lists are available in

the primary publication and its supporting information.

Enantioselective Total Synthesis: The Key to
Stereochemical Assignment
The absolute configuration of (-)-Fructigenine A was unequivocally established through its

total synthesis. The synthetic strategy relied on the introduction of chirality from a known

source and its subsequent transfer and control throughout the reaction sequence. The logical

workflow for this synthesis is outlined below.

Chiral Starting Material
Key Stereoselective Reactions Key Chiral Intermediate

Final Product

(S)-2-methyl-2-decen-4-ol
Domino Olefination/
Isomerization/Claisen
Rearrangement (OIC)

Introduces
chirality Common Imine

Intermediate (+)-3

Ugi Three-Component
Reaction/Cyclization (-)-Fructigenine A

Forms final
ring system
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Caption: Logical workflow for the enantioselective total synthesis of (-)-Fructigenine A.

Experimental Protocols for Key Stereochemical-
Determining Steps
The successful determination of Fructigenine A's stereochemistry hinged on several key,

highly stereoselective reactions. The methodologies for these critical steps, as described by

Kawasaki and colleagues, are detailed below.[1]

A. Domino Olefination/Isomerization/Claisen Rearrangement (OIC)

This reaction was pivotal in setting a key stereocenter in an early intermediate.

Objective: To construct an enantiomerically enriched oxindole intermediate.

Reactants:

Ether 5, prepared from 1-acetylindolin-3-one and (S)-2-methyl-2-decen-4-ol (99% ee).

Diethyl cyanomethylphosphonate.

Reagents and Conditions:

Base: Potassium tert-butoxide (t-BuOK).

Solvent: Anhydrous polar aprotic solvent (e.g., THF).

Temperature: Reaction initiated at low temperature (-78 °C) and gradually warmed to 0 °C.

Procedure Outline:

A solution of diethyl cyanomethylphosphonate and t-BuOK is prepared in the reaction

solvent at -78 °C.

A solution of ether 5 is added dropwise to the cooled reagent mixture.

The reaction is allowed to stir and warm slowly to 0 °C over a defined period.
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The reaction is quenched with a proton source (e.g., saturated ammonium chloride

solution).

The product is extracted with an organic solvent, and the combined organic layers are

washed, dried, and concentrated.

Purification is achieved via column chromatography to yield the enantiomerically enriched

oxindole.

Outcome: This domino reaction proceeded with high enantioselectivity, producing the desired

oxindole in 89% yield and 99% enantiomeric excess (ee).

B. Ugi Three-Component Reaction and Cyclization

This sequence was employed to construct the complex pyrazino ring system of Fructigenine
A.

Objective: To assemble the core heterocyclic ring system with the correct stereochemistry.

Reactants:

The common imine intermediate (+)-3.

An appropriate N-protected amino acid (e.g., N-Boc-L-phenylalanine).

An isonitrile.

Procedure Outline (Ugi Reaction):

The imine, amino acid, and isonitrile are combined in a suitable solvent (e.g., methanol).

The mixture is stirred at room temperature for a specified duration until the reaction is

complete (monitored by TLC).

The solvent is removed under reduced pressure, and the resulting tripeptide intermediate

is purified.

Procedure Outline (Cyclization):
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The N-Boc protecting group is removed from the tripeptide intermediate under acidic

conditions (e.g., TFA in dichloromethane).

The resulting amine is then subjected to cyclization conditions. This may involve heating

with a condensing agent (e.g., phosphorus oxychloride) to facilitate the ring closure.

The reaction mixture is worked up and purified by chromatography to yield the tetracyclic

Fructigenine A core.

The experimental workflow for determining the absolute configuration is visualized below.
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Caption: Experimental workflow for the confirmation of the absolute configuration of

Fructigenine A.

Conclusion
The absolute configuration of (-)-Fructigenine A is definitively (1R,4S,9R). This was

established through a rigorous and highly stereocontrolled total synthesis. The identity of the

synthetic product with the natural isolate was confirmed by comparing their specific rotation and

NMR spectra. The detailed synthetic protocols, particularly the domino OIC reaction and the

Ugi-based ring formation, provide a robust framework for accessing this and related alkaloids

for further biological evaluation and structure-activity relationship studies. For any research or

drug development program involving Fructigenine A, adherence to this established

stereochemical assignment is critical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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